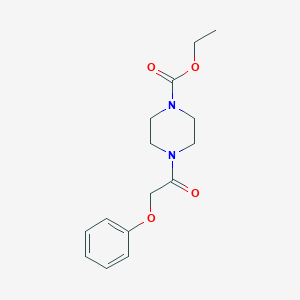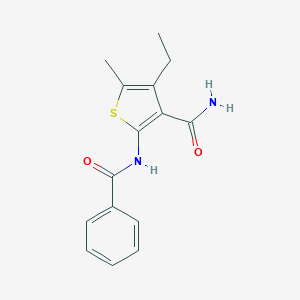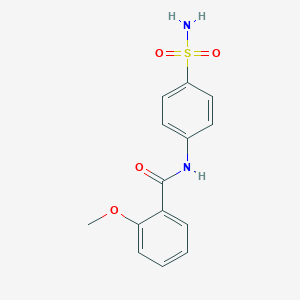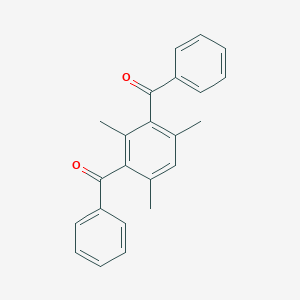![molecular formula C16H12Cl2N2O4 B240894 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide, commonly known as CFAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFAH is a hydrazide derivative that has been synthesized using a specific method, and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of CFAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CFAH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CFAH has also been found to inhibit the activity of NF-κB, a protein that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
CFAH has been found to exhibit various biochemical and physiological effects. Studies have shown that CFAH exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. CFAH has also been found to exhibit anti-inflammatory and anti-oxidant effects by reducing the production of various pro-inflammatory cytokines and reactive oxygen species. Additionally, CFAH has been found to exhibit potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using CFAH in lab experiments is its high purity and efficiency of synthesis. CFAH has been synthesized using a specific method that yields a high purity product, which is important for ensuring accurate and reliable results in lab experiments. However, one limitation of using CFAH in lab experiments is its potential toxicity and cytotoxic effects. Careful consideration should be taken when handling CFAH in lab experiments to avoid any potential health risks.
未来方向
There are various future directions for research on CFAH. One area of research could focus on further elucidating the mechanism of action of CFAH and its specific targets in cancer cells. Another area of research could focus on optimizing the synthesis method of CFAH to improve its yield and efficiency. Additionally, further research could investigate the potential applications of CFAH in the treatment of various inflammatory and oxidative stress-related diseases, as well as its potential neuroprotective effects.
合成方法
CFAH has been synthesized using a method that involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenoxyacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction results in the formation of CFAH as a yellow solid, which can be purified using column chromatography. This synthesis method has been found to be efficient and yields a high purity product.
科学研究应用
CFAH has been found to exhibit various potential applications in the field of medicine. One of the primary applications of CFAH is its potential as an anti-cancer agent. Studies have shown that CFAH exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFAH has also been found to exhibit potential anti-inflammatory and anti-oxidant effects, which may have applications in the treatment of various inflammatory and oxidative stress-related diseases.
属性
产品名称 |
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide |
|---|---|
分子式 |
C16H12Cl2N2O4 |
分子量 |
367.2 g/mol |
IUPAC 名称 |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-1-3-12(4-2-11)22-8-16(21)20-19-7-10-5-14-15(6-13(10)18)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+ |
InChI 键 |
RIXTYYCSPJDWCB-FBCYGCLPSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)






